Devitalizin-neo

Endodontics Pulp Devitalization Toxicology

Devitalizin-neo (CAS 123902-37-4) is an arsenic-based dental paste formulated for pulp devitalization, a historical endodontic procedure to necrotize inflamed dental pulp tissue prior to extirpation. It is classified as a devitalizing agent and is characterized by a high concentration of arsenic trioxide (50%).

Molecular Formula C9H10FNO2
Molecular Weight 0
CAS No. 123902-37-4
Cat. No. B1167434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDevitalizin-neo
CAS123902-37-4
SynonymsDevitalizin-neo
Molecular FormulaC9H10FNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Devitalizin-neo (CAS 123902-37-4): Procurement Overview for Arsenic-Based Dental Pulp Devitalizing Paste Research


Devitalizin-neo (CAS 123902-37-4) is an arsenic-based dental paste formulated for pulp devitalization, a historical endodontic procedure to necrotize inflamed dental pulp tissue prior to extirpation. It is classified as a devitalizing agent and is characterized by a high concentration of arsenic trioxide (50%) [1]. The compound serves as a reference material for studies evaluating the efficacy and toxicity of arsenical devitalizers, with its primary comparator being Caustinerf-rapide (30% arsenic trioxide) [2].

Research Grade High-concentration arsenical devitalizing paste
Comparator Context Lower-concentration arsenical formulations available
Regulatory Status Historical reference compound after EU market withdrawal

Devitalizin-neo (CAS 123902-37-4): Why In-Class Arsenical Pastes Are Not Interchangeable


Arsenical devitalizing pastes cannot be substituted generically due to critical differences in arsenic trioxide concentration, which drives both the speed of pulp necrosis and the risk profile for local toxicity [1]. The 50% arsenic trioxide content in Devitalizin-neo represents a 20 percentage-point (66.7% higher relative concentration) increase over the 30% found in Caustinerf-rapide and other formulations like Caustinerf arsenical, directly impacting its devitalizing kinetics and safety margins [2]. Furthermore, unlike multi-agent formulations containing lidocaine and ephedrine for pain control, Devitalizin-neo's simpler composition makes it a distinct model compound for studying the dose-response relationship of arsenic trioxide in dental pulp devitalization [3].

Arsenic Trioxide Load
Devitalizin-neo: High-concentration formulation
Caustinerf-rapide: Standard-concentration formulation
Higher load may alter devitalization speed and local toxicity profile, limiting direct substitution.
Adjuvant Composition
Devitalizin-neo: Adjuvant-free matrix
Caustinerf-rapide: Contains lidocaine & ephedrine
Absence of anesthetics supports isolated toxicity studies but differs from multi-agent comparators, affecting endpoint interpretation.

Devitalizin-neo (CAS 123902-37-4) Evidence Guide: Quantitative Differentiation for Procurement Decisions


Arsenic Trioxide Concentration: 66.7% Higher Active Ingredient Content vs. Caustinerf-rapide

Devitalizin-neo is formulated with 50% arsenic trioxide (As₂O₃), a concentration that is 20 percentage points higher than the 30% arsenic trioxide found in Caustinerf-rapide, representing a 66.7% relative increase in the active necrotizing agent [1][2]. This higher concentration is expected to accelerate pulp devitalization kinetics but may also elevate the risk of periapical tissue necrosis in the event of restoration leakage [3].

As₂O₃ Concentration
Specification review
50% vs. 30% (+66.7% relative)
Defines high-concentration study arm context
Concentration directly impacts devitalization kinetics
Endodontics Pulp Devitalization Toxicology

Clinical Devitalization Efficacy: Pioneering Head-to-Head Comparative Trial Against Caustinerf-rapide

The only direct comparative clinical study of Devitalizin-neo was conducted against Caustinerf-rapide by Goranov et al. (1985), marking it as the first and primary evidence base for clinical devitalizing quality assessment [1]. The study provides a direct head-to-head framework, establishing Devitalizin-neo's efficacy baseline in comparison to its closest in-class rival, although it was performed in an era prior to modern endodontic standards.

Clinical Comparison
Data to verify
Direct trial vs. Caustinerf-rapide (Goranov et al. 1985)
Reported devitalizing quality endpoint; full-text data needed
Seminal reference; quantitative outcomes not publicly detailed
Clinical Trial Endodontics Pulp Devitalization

Formulation Simplicity: A Pure Arsenical Matrix vs. Multi-Agent Complex Formulations

Unlike Caustinerf arsenical and Yranicid arsenical, which combine arsenic trioxide (30%) with lidocaine (30%) and ephedrine hydrochloride (1%) for simultaneous anesthesia and vasoconstriction [1], Devitalizin-neo is a simpler formulation lacking these adjuvants. This compositional simplicity makes Devitalizin-neo a preferred model compound for isolating the toxicological effects of high-concentration arsenic trioxide on dental pulp tissue without confounding variables from other active pharmaceutical ingredients [2].

Adjuvant-Free Matrix
Class-level inference
0% additional actives vs. 31% in Caustinerf
Supports isolated arsenic trioxide mechanistic study design
No lidocaine/ephedrine confounding variables
Pharmaceutical Formulation Drug Discovery Dental Materials

Regulatory Precedent: EU Market Withdrawal Validates Devitalizin-neo as a Historical Reference Standard

The 2014 European Medicines Agency (EMA) recommendation to revoke marketing authorizations for all arsenical dental pastes, notably Caustinerf arsenical and Yranicid arsenical, due to genotoxic risks and cases of osteonecrosis (12 reported cases) underscores the contemporary shift away from arsenic-based devitalizers [1]. Consequently, Devitalizin-neo's primary value proposition has evolved from a clinical agent to an essential historical reference material for benchmarking the toxicity of modern arsenic-free alternatives (e.g., paraformaldehyde-based pastes) [2].

EU Revocation 2014
Context-dependent
Class-wide marketing withdrawal
Supports historical reference for safety endpoint review
Based on genotoxicity and osteonecrosis case reports
Regulatory Science Safety Pharmacology Endodontic History

Devitalizin-neo (CAS 123902-37-4): Optimal Research and Industrial Application Scenarios


High-Concentration Positive Control in Arsenic Trioxide Dose-Response Studies

Devitalizin-neo (50% As₂O₃) serves as the high-concentration arm in dose-response assays investigating the threshold for pulp necrosis induction. Its 66.7% higher arsenic content relative to 30% pastes like Caustinerf-rapide allows for the establishment of an upper-bound efficacy benchmark [1]. This is critical for developing next-generation devitalizers with improved safety margins.

Mechanistic Toxicology of Arsenic Trioxide on Dental Pulp Without Adjuvant Interference

Unlike multi-agent formulations that contain lidocaine and ephedrine, Devitalizin-neo's simpler paste matrix enables researchers to isolate and study the direct cytopathic effects of arsenic trioxide on pulp fibroblasts and nerve endings, eliminating confounding pharmacological variables [2]. This application is fundamental for in vitro pulp biology models.

Historical Reference Compound for Endodontic Material Safety Benchmarking

With the EU-wide revocation of arsenic-based dental pastes due to genotoxicity concerns, Devitalizin-neo is now a key historical reference standard [3]. It is used to contrast the toxicity profiles of modern arsenic-free devitalizers (e.g., paraformaldehyde pastes) in comparative safety meta-analyses and regulatory science curriculum development.

Application
Selection Property
Validation Focus
Dose-response study (high-concentration arm)
High-concentration arsenical composition
Devitalization endpoint threshold evaluation
Mechanistic toxicology (isolated As₂O₃ effects)
Adjuvant-free simple paste matrix
Isolated cytotoxicity and tissue response endpoints
Historical safety benchmarking studies
Legacy regulatory status
Comparative toxicity profile vs. modern alternatives
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